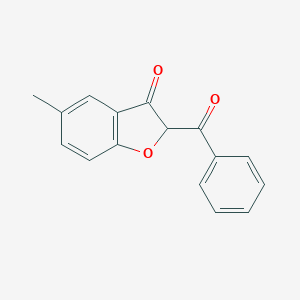
2-benzoyl-5-methyl-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzoyl-5-methyl-1-benzofuran-3(2H)-one (Benzofuranone) is a heterocyclic organic compound that is widely used in the chemical and pharmaceutical industries. This compound has a unique structure that makes it a valuable tool in scientific research and drug discovery.
Mechanism Of Action
The mechanism of action of Benzofuranone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, Benzofuranone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Benzofuranone has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
Benzofuranone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Benzofuranone has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, Benzofuranone has been shown to have antioxidant properties, which may help protect against oxidative stress.
Advantages And Limitations For Lab Experiments
Benzofuranone has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. Benzofuranone is also stable under normal lab conditions and can be stored for long periods of time. However, Benzofuranone has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, Benzofuranone can be toxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on Benzofuranone. One area of interest is the development of new drugs based on Benzofuranone. Researchers are exploring the use of Benzofuranone as a scaffold for the development of new anti-cancer agents, antipsychotics, and other therapeutic agents. Another area of interest is the use of Benzofuranone as a fluorescent probe for the detection of metal ions. Researchers are exploring the use of Benzofuranone as a new tool for studying metal ion homeostasis in cells. Finally, researchers are exploring the use of Benzofuranone as a ligand for the synthesis of metal complexes. This could lead to the development of new materials with unique properties for use in electronics, optics, and other applications.
Conclusion:
In conclusion, Benzofuranone is a valuable tool in scientific research and drug discovery. It has a unique structure that makes it a versatile compound for a variety of applications. Benzofuranone has been extensively studied for its potential therapeutic applications, and has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Benzofuranone has also been used as a scaffold for the development of new drugs, as a fluorescent probe for the detection of metal ions, and as a ligand for the synthesis of metal complexes. With continued research, Benzofuranone has the potential to make significant contributions to the fields of chemistry, biology, and medicine.
Synthesis Methods
Benzofuranone can be synthesized through several methods, including the reaction between 2-hydroxybenzophenone and acetic anhydride, or the reaction between 2-hydroxybenzophenone and benzoyl chloride. The yield of Benzofuranone varies depending on the reaction conditions, but typically ranges from 50-80%.
Scientific Research Applications
Benzofuranone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Benzofuranone has also been used as a scaffold for the development of new drugs, such as antipsychotics and anti-cancer agents. In addition, Benzofuranone has been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
properties
CAS RN |
5465-05-4 |
|---|---|
Product Name |
2-benzoyl-5-methyl-1-benzofuran-3(2H)-one |
Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
2-benzoyl-5-methyl-1-benzofuran-3-one |
InChI |
InChI=1S/C16H12O3/c1-10-7-8-13-12(9-10)15(18)16(19-13)14(17)11-5-3-2-4-6-11/h2-9,16H,1H3 |
InChI Key |
XXTKNXLYHQYCDJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(C2=O)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(C2=O)C(=O)C3=CC=CC=C3 |
Other CAS RN |
5465-05-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[(Ethylamino)methyl]phenol](/img/structure/B186731.png)




![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine](/img/structure/B186745.png)